1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a P-tolyl group, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxyphenyl and P-tolyl groups.
Introduction of the carboxylic acid group:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like dichloromethane, ethanol, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound lacks the P-tolyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: The presence of a phenyl group instead of a P-tolyl group may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: The substitution of a chlorine atom may enhance its biological activity due to increased lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-5-13(6-4-12)16-11-17(18(21)22)20(19-16)14-7-9-15(23-2)10-8-14/h3-11H,1-2H3,(H,21,22) |
InChI Key |
APXNIBIUDANBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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